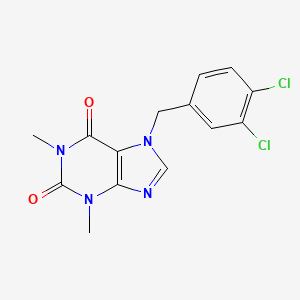

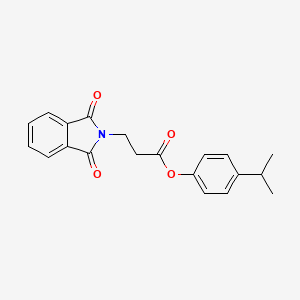

7-(3,4-二氯苄基)-1,3-二甲基-3,7-二氢-1H-嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "7-(3,4-dichlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione" belongs to the purine class of molecules, which are nitrogen-containing heterocyclic compounds. These molecules form the structural backbone of important biological molecules such as DNA, RNA, and ATP. Research on derivatives of purine, such as the one mentioned, often focuses on exploring their potential biological activities, chemical properties, and synthesis methods.

Synthesis Analysis

Purine derivatives are typically synthesized through various organic synthesis strategies that might involve halogenation, alkylation, and condensation reactions. For instance, the synthesis of purine derivatives can be achieved through reactions involving nucleophilic substitutions and the use of protective groups for functional moieties during reaction sequences (Khaliullin & Klen, 2010).

Molecular Structure Analysis

The molecular structure of purine derivatives, including the presence of substituents such as 3,4-dichlorobenzyl, significantly influences their physical and chemical properties. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used to elucidate their structures, revealing how modifications in the purine scaffold impact molecular conformation and interaction capabilities (Prabakaran & Muthu, 2014).

科学研究应用

受体亲和力和药理学评估

Chłoń-Rzepa 等人 (2013) 进行的一项研究探索了嘌呤-2,6-二酮的衍生物,其结构与指定化合物相似,对 5-HT1A、5-HT2A 和 5-HT7 受体的亲和力。他们的研究旨在通过评估这些化合物的抗焦虑和抗抑郁特性来识别潜在的精神活性。他们发现了具有混合 5-HT1A/5-HT2A/5-HT7 受体配体的化合物,这些化合物显示出有希望的抗抑郁和抗焦虑样活性,突出了结构修饰在设计新的治疗剂中的效用 (Chłoń-Rzepa et al., 2013)。

晶体结构分析

Sun 等人 (2002) 对茶碱一水合物的晶体结构的研究提供了对嘌呤衍生物结构排列的见解。他们对晶体结构的发现,包括氢键链和二维氢键结构,有助于理解相关嘌呤-2,6-二酮衍生物的分子间相互作用,影响它们的药理特性和溶解度 (Sun et al., 2002)。

合成和分子设计

Majumdar 和 Das (1998) 对嘧啶二酮衍生物的区域选择性合成的研究展示了用于创建具有潜在治疗益处的化合物的化学策略。他们的工作说明了实现嘌呤环上特定取代的合成途径,这对于开发具有靶向生物活性的化合物至关重要 (Majumdar & Das, 1998)。

相互作用模式和药理学相关性

Latosińska 等人 (2014) 对甲基黄嘌呤(包括咖啡因及其代谢物)相互作用模式的拓扑的研究为理解嘌呤核心上的取代如何影响分子相互作用、受体亲和力和最终药理作用奠定了基础。他们的综合分析有助于设计具有增强治疗特征的嘌呤衍生物,适用于有问题的化合物 (Latosińska et al., 2014)。

作用机制

属性

IUPAC Name |

7-[(3,4-dichlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N4O2/c1-18-12-11(13(21)19(2)14(18)22)20(7-17-12)6-8-3-4-9(15)10(16)5-8/h3-5,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWQDSYRWIYKHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5541954.png)

![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)

![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)

![1-(ethylsulfonyl)-N-[2-methyl-1-(2-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5542002.png)

![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2-naphthoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5542027.png)